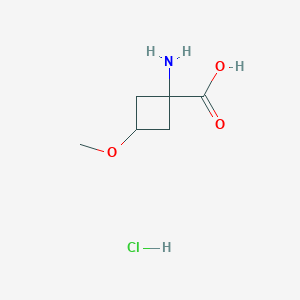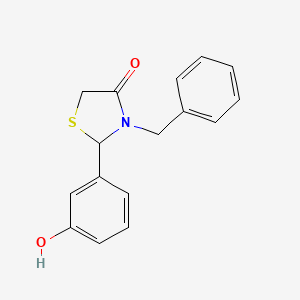![molecular formula C14H17N3S B2564525 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine CAS No. 923791-52-0](/img/structure/B2564525.png)
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine” is a chemical compound with the CAS Number: 923791-52-0 . It has a molecular weight of 259.38 . It is in the form of an oil .
Physical And Chemical Properties Analysis
“1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine” is an oil . The compound has a molecular weight of 259.38 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (PTP) exhibits antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. The compound’s mode of action and potential applications in treating infections are subjects of interest .
Anticancer Potential
Studies have explored the anticancer properties of PTP. It may interfere with cancer cell growth, proliferation, or survival pathways. Researchers aim to understand its mechanisms and evaluate its potential as a novel chemotherapeutic agent .
Antioxidant Properties
PTP’s thiazole moiety suggests antioxidant activity. Investigations have focused on its ability to scavenge free radicals and protect cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing diseases .
Anti-Alzheimer’s Research
Given the increasing prevalence of Alzheimer’s disease, compounds like PTP are being studied for their neuroprotective effects. Researchers explore whether PTP can mitigate neurodegenerative processes or enhance cognitive function .
Antihypertensive Potential
PTP’s chemical structure hints at possible antihypertensive effects. Investigations aim to understand its impact on blood pressure regulation and cardiovascular health. If successful, it could contribute to managing hypertension .
Photophysical Properties and Applications
Beyond its biological activities, PTP’s photophysical properties have attracted attention. Researchers have explored its behavior under different light conditions, which could have applications in sensors, photosensitizers, or other optoelectronic devices .
These diverse applications highlight the versatility of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine and underscore its potential impact across various scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟
Direcciones Futuras
The future directions for “1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further, given the diverse biological activities exhibited by thiazole derivatives .
Propiedades
IUPAC Name |
2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMLHZQIPWEQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)

![1-(m-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2564452.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2564454.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2564455.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)


![2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2564464.png)
![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)